Propan-2-yl 4-aminobut-2-ynoate
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Overview
Description
Propan-2-yl 4-aminobut-2-ynoate is a chemical compound with the molecular formula C7H11NO2 and a molecular weight of 141.17 g/mol . This compound is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 4-aminobut-2-ynoate involves the reaction of 4-aminobut-2-ynoic acid with isopropanol in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase .
Industrial Production Methods
the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings .
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 4-aminobut-2-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Propan-2-yl 4-aminobut-2-ynoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Propan-2-yl 4-aminobut-2-ynoate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify its structure and properties. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- Propan-2-yl 4-aminobut-2-enoate
- Propan-2-yl 4-aminobut-2-ynoic acid
- Propan-2-yl 4-aminobut-2-ynyl ether
Uniqueness
Propan-2-yl 4-aminobut-2-ynoate is unique due to its specific structure, which includes an amino group and an alkyne functional group. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a versatile compound for research purposes .
Properties
Molecular Formula |
C7H11NO2 |
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Molecular Weight |
141.17 g/mol |
IUPAC Name |
propan-2-yl 4-aminobut-2-ynoate |
InChI |
InChI=1S/C7H11NO2/c1-6(2)10-7(9)4-3-5-8/h6H,5,8H2,1-2H3 |
InChI Key |
DJQIDUUPDWEMLK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C#CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
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